1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one
Description
1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Properties
IUPAC Name |
1-benzyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-(4-methylpiperazin-1-yl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O3S/c1-20-7-6-10-22(15-20)36(34,35)27-19-32(18-21-8-4-3-5-9-21)25-17-26(24(29)16-23(25)28(27)33)31-13-11-30(2)12-14-31/h3-10,15-17,19H,11-14,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTVFVJLVCWMQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)C)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core, introduction of the sulfonyl group, and subsequent functionalization with the piperazine and benzyl groups. Common synthetic routes may involve:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Sulfonyl Group: This step often involves the reaction of the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Functionalization with Piperazine and Benzyl Groups: These steps may involve nucleophilic substitution reactions where the quinoline derivative is reacted with 4-methylpiperazine and benzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Benzyl chloride, 4-methylpiperazine, pyridine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may lead to the formation of reduced quinoline derivatives.
Scientific Research Applications
Structural Features
The compound features several notable structural elements:
- A benzyl group at the first position.
- A fluoro group at the sixth position.
- A sulfonyl group attached to a methylbenzene at the third position.
- A methylpiperazine moiety at the seventh position.
These substituents contribute to its biological activity by enhancing interactions with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, particularly against both Gram-positive and Gram-negative bacteria.
Study Findings
- Antibacterial Efficacy : In vitro studies have demonstrated that the compound shows a minimum inhibitory concentration (MIC) lower than traditional antibiotics like ciprofloxacin, indicating its potential as an effective antimicrobial agent against clinical isolates of Escherichia coli and Staphylococcus aureus .
- Mechanism of Action : The antimicrobial effects are believed to stem from the inhibition of DNA gyrase, crucial for bacterial DNA replication .
Anticancer Activity
The anticancer properties of this compound have been extensively studied across various cancer cell lines.
Study Findings
- Cytotoxicity Assessment : The compound has shown potent cytotoxicity in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values significantly lower than those of standard treatments .
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound leads to an increase in early apoptotic cells, suggesting that it induces apoptosis through mitochondrial dysfunction and caspase activation .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship indicates that modifications at the N-terminal and sulfonyl groups can enhance both antimicrobial and anticancer activities. This highlights the importance of chemical structure in determining biological efficacy .
| Activity Type | Target Organisms/Cell Lines | Key Findings |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | MIC lower than ciprofloxacin |
| Anticancer | MCF-7, HeLa | Potent cytotoxicity; induces apoptosis |
Mechanism Insights
| Mechanism | Description |
|---|---|
| DNA Gyrase Inhibition | Disruption of bacterial DNA replication |
| Apoptosis Induction | Triggers mitochondrial dysfunction leading to cell death |
Case Study 1: Antibacterial Efficacy
In a comparative study assessing the antibacterial activity of various quinolines, this compound demonstrated superior efficacy against clinical isolates compared to commonly used antibiotics .
Case Study 2: Anticancer Activity
In preclinical trials involving MCF-7 cells, treatment with this compound resulted in a dose-dependent reduction in cell viability, affirming its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinoline N-oxides: Compounds with oxidized quinoline cores, known for their diverse biological activities.
Sulfonylquinolines: Quinoline derivatives with sulfonyl groups, studied for their potential therapeutic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-benzyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure includes a dihydroquinoline core, which is known for various biological activities, including anti-cancer and anti-inflammatory properties. The presence of a fluorine atom and a sulfonyl group enhances its pharmacological profile.
Research indicates that this compound exhibits multiple mechanisms of action:
- VEGFR2 Inhibition : Similar compounds have been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which plays a crucial role in angiogenesis and tumor growth. Inhibition of this receptor can lead to reduced tumor proliferation and metastasis .
- Microtubule Assembly Inhibition : Compounds with similar structures have demonstrated the ability to inhibit microtubule assembly, acting as competitive inhibitors of tubulin binding sites. This mechanism is critical in cancer therapy as it disrupts mitotic processes in rapidly dividing cells .
- NADK Inhibition : Some studies suggest that related compounds may inhibit nicotinamide adenine dinucleotide kinase (NADK), leading to reduced levels of NADPH and destabilization of dihydrofolate reductase (DHFR), further contributing to anti-cancer effects .
Biological Activity Data
A summary of biological activity data for this compound is presented in Table 1.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Cancer Therapy : A study evaluated the efficacy of similar quinoline derivatives in inhibiting tumor growth in xenograft models. Results indicated that these compounds significantly reduced tumor size compared to controls, suggesting strong anti-tumor activity .
- Neuroprotection : Another investigation explored the neuroprotective effects of related piperazine derivatives against oxidative stress-induced neuronal damage. The findings revealed that these compounds could mitigate neuronal cell death, indicating potential use in neurodegenerative diseases .
- Inflammatory Disorders : Research on sulfonamide derivatives has shown promise in treating inflammatory conditions by inhibiting pro-inflammatory cytokine production, suggesting that this compound may also possess anti-inflammatory properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
